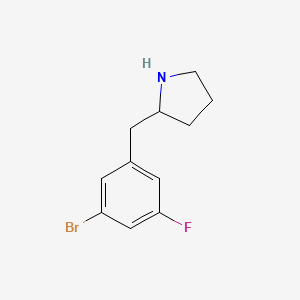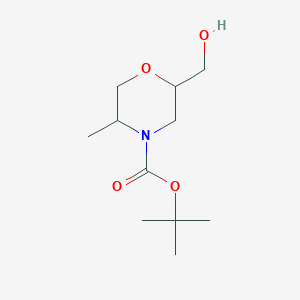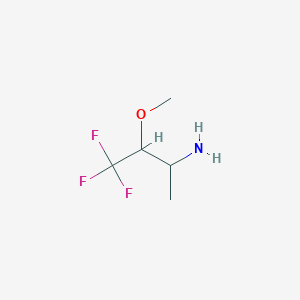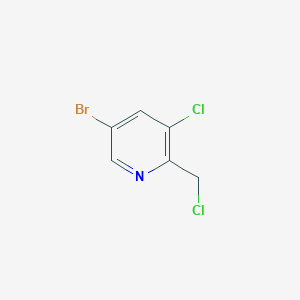![molecular formula C14H23NO6 B13549861 2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}aceticacid](/img/structure/B13549861.png)
2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetic acid typically involves multiple steps, starting with the formation of the spirocyclic core. The tert-butoxycarbonyl group is introduced to protect the amine functionality. Common reagents used in the synthesis include tert-butyl chloroformate and various amines. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid.
Substitution: Reactions involving the replacement of functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetic acid involves its ability to interact with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decan-3-yl}acetic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination allows for selective reactions and applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C14H23NO6 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl]acetic acid |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-5-4-14(8-15)9-19-7-10(20-14)6-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
IYXAXJPKGOLDGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)COCC(O2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


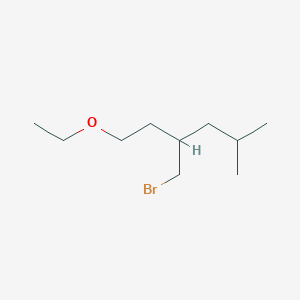
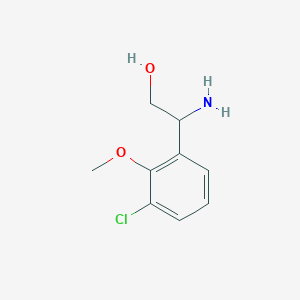
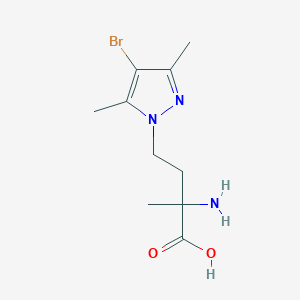
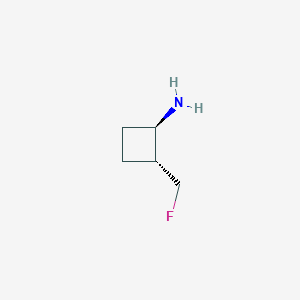
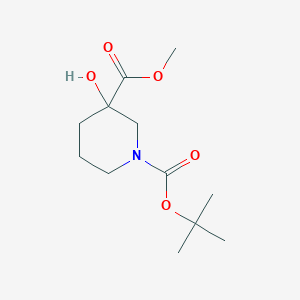

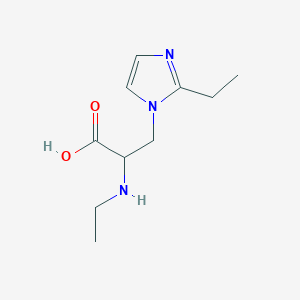
![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
![4-methyl-N-(naphthalen-2-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13549816.png)
![Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13549823.png)
